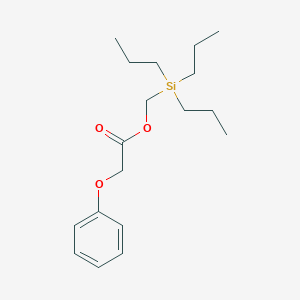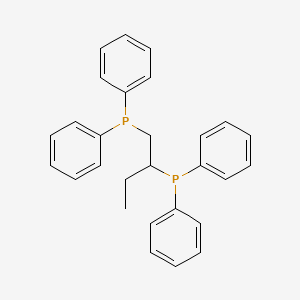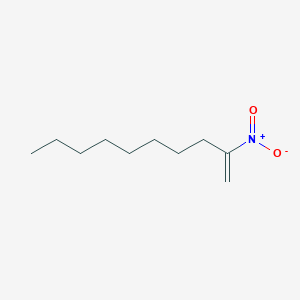
2-Nitrodec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrodec-1-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a decene chain. This compound falls under the category of nitroalkenes, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrodec-1-ene can be synthesized through several methods:
Nitration of Dec-1-ene: This involves the direct nitration of dec-1-ene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to avoid over-nitration and side reactions.
Oxidation of Aminodec-1-ene: Another method involves the oxidation of aminodec-1-ene using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 2-Aminodec-1-ene.
Substitution: Substituted dec-1-enes with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
2-Nitrodec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Nitrodec-1-ene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attacks. This reactivity is exploited in various chemical reactions, where the nitro group can be transformed into other functional groups or used to activate the molecule for further reactions.
Comparaison Avec Des Composés Similaires
Nitromethane: A simple nitroalkane with a single carbon chain.
2-Nitropropane: A nitroalkane with a three-carbon chain.
Nitrobenzene: An aromatic nitro compound with different reactivity due to the aromatic ring.
Comparison: 2-Nitrodec-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter nitroalkanes like nitromethane and 2-nitropropane. Unlike nitrobenzene, which has an aromatic ring, this compound’s aliphatic nature makes it more flexible and less rigid, allowing for different types of chemical transformations and applications.
Propriétés
Numéro CAS |
77934-56-6 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-nitrodec-1-ene |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h2-9H2,1H3 |
Clé InChI |
PDBSOLASTTUPNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


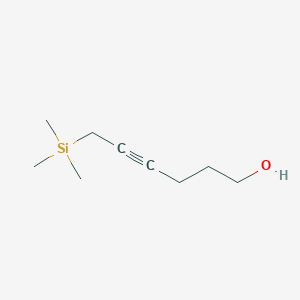
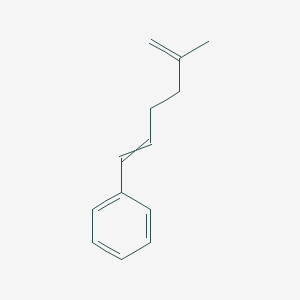
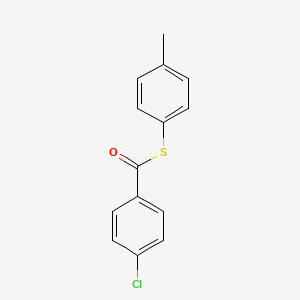
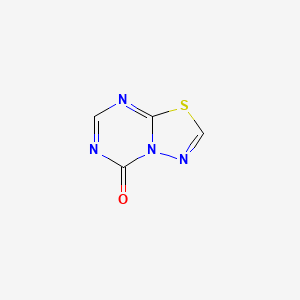
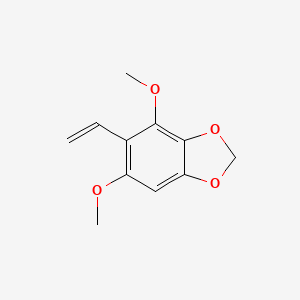
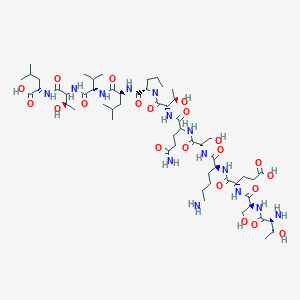
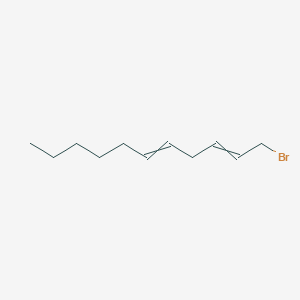

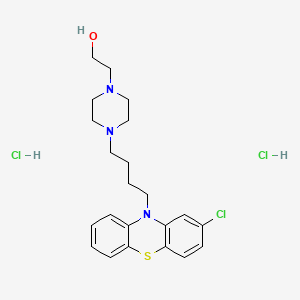
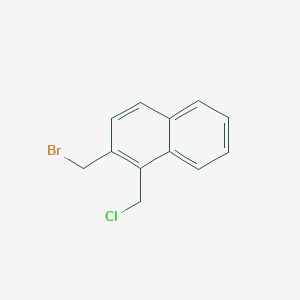
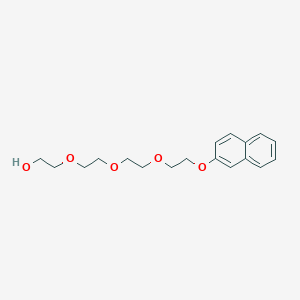
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
